Uracil C-13, 2-

Description

Uracil C-13 is under investigation in clinical trial NCT01677338 (Phase 2 Study to Evaluate the Preliminary Performance of the C13-URA Breath Test Kit in Dyspeptic Subjects).

Structure

3D Structure

Properties

IUPAC Name |

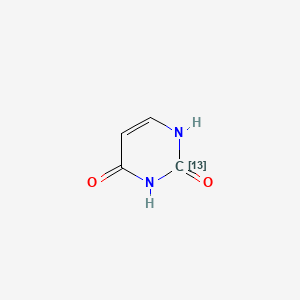

(213C)1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-AZXPZELESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN[13C](=O)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189336 |

Source

|

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35803-45-3 |

Source

|

| Record name | Uracil C-13, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URACIL 2C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foreword: Unveiling Metabolic and Structural Insights with Isotopic Precision

An In-Depth Technical Guide to Uracil-2-¹³C

In the intricate landscape of molecular biology, pharmacology, and clinical diagnostics, the ability to trace, quantify, and structurally define biomolecules is paramount. Stable isotope-labeled compounds serve as indispensable tools in this pursuit, offering a non-radioactive means to follow the metabolic fate of molecules and to probe their structural environments. Among these, Uracil-2-¹³C, a specifically labeled pyrimidine nucleobase, has emerged as a powerful probe. This guide provides a comprehensive overview of its chemical properties, core applications, and the experimental methodologies that leverage its unique isotopic signature. Designed for researchers, clinicians, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to facilitate its effective application.

Part 1: Core Chemical and Physical Profile of Uracil-2-¹³C

Uracil-2-¹³C is the pyrimidine base uracil in which the carbon atom at the C2 position is the heavy isotope, carbon-13 (¹³C), instead of the naturally abundant carbon-12 (¹²C). This single isotopic substitution is the key to its utility, rendering the molecule detectable by mass spectrometry and NMR spectroscopy without significantly altering its chemical reactivity or biological function compared to its unlabeled counterpart.

Uracil itself is a fundamental component of ribonucleic acid (RNA), where it base-pairs with adenine. It is a planar, unsaturated heterocyclic compound that exists in two tautomeric forms, with the lactam structure predominating.[1] The introduction of a ¹³C atom at the C2 position creates a mass shift of +1 Dalton, which is the basis for its use in mass spectrometry-based tracer studies.

Key Physicochemical Data

The essential properties of Uracil-2-¹³C are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2-¹³C)1H-pyrimidine-2,4-dione | [2] |

| Synonyms | Uracil (2-¹³C), 2,4(1H,3H)-Pyrimidinedione-2-¹³C | [2] |

| Molecular Formula | ¹³CC₃H₄N₂O₂ | |

| Molecular Weight | ~113.08 g/mol | [2][3] |

| Labeled CAS Number | 35803-45-3 | [2][3] |

| Appearance | Solid, fine crystalline powder | [4] |

| Melting Point | >300 °C (with decomposition) | |

| Isotopic Purity | Typically ≥99 atom % ¹³C | |

| Storage | Store at room temperature, protected from light and moisture. | [3][5] |

Part 2: Foundational Applications in Research and Clinical Practice

The utility of Uracil-2-¹³C spans from fundamental metabolic research to validated clinical diagnostics. Its applications are primarily centered on its role as a tracer, allowing for the precise monitoring of metabolic pathways and the quantification of enzymatic activity.

Metabolic Pathway Tracing and Flux Analysis

Stable isotope tracers are foundational to metabolic flux analysis (MFA), a technique used to quantify the rates (fluxes) of reactions within a metabolic network.[6] When Uracil-2-¹³C is introduced into a biological system, it is processed by the same enzymatic machinery as endogenous uracil. By tracking the incorporation of the ¹³C label into downstream metabolites using mass spectrometry, researchers can elucidate pathway activities and identify metabolic bottlenecks.[7][8][9]

A critical application is in studying pyrimidine catabolism. Uracil is degraded in a three-step pathway, and the carbon at the C2 position is ultimately released as carbon dioxide (CO₂).[10] When using Uracil-2-¹³C, this process yields ¹³CO₂, which can be detected in expired breath, providing a real-time, non-invasive readout of the entire pathway's flux.[10][11]

Sources

- 1. byjus.com [byjus.com]

- 2. Uracil C-13, 2- | C4H4N2O2 | CID 10171240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. Uses and Preparation of Uracil_Chemicalbook [chemicalbook.com]

- 5. isotope.com [isotope.com]

- 6. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to [2-¹³C]Uracil in Pyrimidine Metabolism: Principles, Protocols, and Applications

Prepared by: Gemini, Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals Core Topic: The role and application of [2-¹³C]Uracil as a metabolic tracer in pyrimidine metabolism.

Abstract

Stable isotope tracing is a powerful technique for elucidating the dynamics of metabolic pathways.[1] This guide provides a comprehensive technical overview of the use of [2-¹³C]Uracil, a stable isotope-labeled tracer, to investigate pyrimidine metabolism.[2][3] Uracil sits at a critical junction, feeding into both anabolic (salvage) pathways for nucleotide synthesis and catabolic routes for degradation.[4][5] By labeling the C-2 position of the uracil ring, researchers can precisely track the fate of this molecule through interconnected metabolic networks. This document details the underlying biochemical principles, provides validated experimental protocols for tracer studies using liquid chromatography-mass spectrometry (LC-MS), and explores key applications in basic research and therapeutic development. The methodologies described herein are designed to empower researchers to quantify metabolic flux, assess drug target engagement, and uncover novel insights into disease states characterized by altered pyrimidine metabolism, such as cancer.[6]

Introduction to Pyrimidine Metabolism and Isotopic Tracing

The Duality of Pyrimidine Pathways: De Novo Synthesis and Salvage

Cells maintain their required pool of pyrimidine nucleotides through two distinct routes: de novo synthesis and salvage pathways.[4]

-

De Novo Synthesis: This energy-intensive pathway builds pyrimidine rings from simple precursors like bicarbonate, aspartate, and glutamine.[5] It is the primary source of pyrimidines in rapidly proliferating cells. The pathway culminates in the synthesis of uridine monophosphate (UMP), which serves as the precursor for all other pyrimidine nucleotides, including UTP, CTP, and dTTP.[5]

-

Salvage Pathway: This highly efficient, energy-conserving pathway recycles pre-existing nucleobases (like uracil) and nucleosides (like uridine) that are sourced from the extracellular environment or from the intracellular degradation of DNA and RNA.[7][8] In many cell types, salvage is a significant contributor to the nucleotide pool and can become critically important under conditions of metabolic stress or when de novo synthesis is inhibited.[4]

Uracil: A Central Hub in Pyrimidine Flux

Uracil is a pivotal metabolite that can be directed down two major, competing pathways:

-

Anabolism (Salvage): Uracil is converted to uridine monophosphate (UMP) by the enzyme uracil phosphoribosyltransferase (UPRT), which is encoded by the UPP gene. This reaction directly incorporates uracil into the nucleotide pool for RNA synthesis and other downstream applications.[6][9]

-

Catabolism (Degradation): Uracil is broken down in a three-step enzymatic cascade, primarily in the liver, into soluble end products.[5] The first and rate-limiting step is the reduction of uracil to 5,6-dihydrouracil, catalyzed by dihydropyrimidine dehydrogenase (DPD).[3][10] This is followed by ring opening to β-ureidopropionate and finally breakdown to β-alanine, CO₂, and ammonia.[5][11]

The Rationale for [2-¹³C]Uracil as a Metabolic Tracer

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), allow for the quantitative tracking of atoms through metabolic pathways without the safety concerns of radioactive isotopes.[1] [2-¹³C]Uracil is an ideal probe for pyrimidine metabolism for several key reasons:

-

Strategic Labeling: The ¹³C atom at the C-2 position is retained through the initial steps of both salvage and catabolism. In the catabolic pathway, this specific carbon is ultimately released as ¹³CO₂.[3] This allows for distinct analytical readouts for each pathway's activity.

-

Flux Analysis: By measuring the rate of incorporation of the ¹³C label into downstream metabolites, one can determine the relative and absolute flux through the salvage and catabolic pathways.[12]

-

Target Engagement: The tracer can be used to assess the efficacy of drugs that target enzymes in pyrimidine metabolism. For example, inhibition of DPD by a therapeutic agent would lead to a decrease in the production of ¹³C-labeled catabolites and a potential shunting of [2-¹³C]Uracil towards the salvage pathway.[3]

The Metabolic Journey of [2-¹³C]Uracil

Upon introduction into a biological system, [2-¹³C]Uracil is transported into the cell and partitioned between the anabolic and catabolic fates. Its journey can be traced using mass spectrometry, which distinguishes metabolites based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom results in a +1 Dalton mass shift for each label incorporated.

Anabolism via the Salvage Pathway

Once inside the cell, [2-¹³C]Uracil is salvaged to form [2-¹³C]UMP. This M+1 labeled UMP can then be sequentially phosphorylated to form labeled UDP (M+1) and UTP (M+1). Labeled UTP can be incorporated into RNA or converted to labeled CTP (M+1), propagating the label into a wide array of essential biomolecules.

Catabolism via the Degradation Pathway

Simultaneously, [2-¹³C]Uracil can enter the catabolic pathway.

-

DPD Action: Dihydropyrimidine dehydrogenase (DPD) reduces it to [2-¹³C]5,6-dihydrouracil (M+1).[5]

-

DHP Action: Dihydropyrimidinase (DHP) hydrolyzes the ring to form [¹³C-ureido]β-ureidopropionate (M+1).[11]

-

UP Action: β-ureidopropionase cleaves this intermediate to release β-alanine, ammonia, and, critically, [¹³C]carbon dioxide ([¹³C]O₂).[3] The release of [¹³C]O₂ can be measured in the headspace of cell cultures or in the breath of whole organisms, providing a real-time readout of pathway flux.[13]

Visualization of [2-¹³C]Uracil Metabolism

The following diagram illustrates the dual fates of the ¹³C label from [2-¹³C]Uracil.

Caption: Metabolic fate of [2-¹³C]Uracil via anabolic and catabolic pathways.

Experimental Design & Protocols for Isotope Tracing

A successful stable isotope tracing experiment requires careful planning, execution, and analysis.[1] The following sections provide a robust framework for a typical in vitro experiment using cultured cells.

Experimental Workflow Overview

Caption: Standard workflow for a cell-based stable isotope tracing experiment.

Protocol: Cell Culture and Isotope Labeling

Rationale: The goal is to replace the unlabeled uracil with the labeled tracer to achieve a state of isotopic steady-state, where the isotopic enrichment of intracellular metabolites becomes constant.

-

Cell Seeding: Plate cells at a density that will result in ~80% confluency at the time of harvest. Allow cells to adhere and grow for 24 hours in standard culture medium.

-

Prepare Labeling Medium: Prepare culture medium (e.g., DMEM) containing all necessary supplements (e.g., dialyzed fetal bovine serum to minimize unlabeled uracil) and the [2-¹³C]Uracil tracer at a final concentration typically between 10-100 µM.

-

Initiate Labeling: Aspirate the standard medium from the cells. Wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.

-

Incubation: Culture the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the kinetics of label incorporation. A single endpoint after ~24 hours is often sufficient to assess steady-state distribution.

Protocol: Metabolite Extraction

Rationale: This critical step rapidly halts all enzymatic activity to preserve the metabolic state of the cells at the moment of harvest and efficiently extracts the polar metabolites for analysis.

-

Quenching: Place the culture plate on dry ice. Aspirate the labeling medium.

-

Wash: Quickly wash the cell monolayer with 1 mL of ice-cold normal saline (0.9% NaCl) to remove extracellular metabolites. Aspirate immediately.

-

Extraction: Add 1 mL of ice-cold extraction solvent (typically 80% methanol / 20% water) to the plate.[14]

-

Harvesting: Place the plate on a rocker in a cold room (4°C) for 10 minutes to ensure complete lysis and extraction. Scrape the cells from the plate using a cell scraper.[14]

-

Collection: Transfer the cell lysate/extraction solvent mixture to a microcentrifuge tube.

-

Clarification: Centrifuge at maximum speed (~20,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.

-

Final Sample: Transfer the supernatant, which contains the polar metabolites, to a new tube for LC-MS analysis.

Analytical Methodology: LC-MS/MS

Rationale: Liquid chromatography separates the complex mixture of metabolites, while tandem mass spectrometry provides the sensitivity and specificity to detect and quantify the unlabeled (M+0) and ¹³C-labeled (M+1) forms of each metabolite.

-

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred for separating highly polar pyrimidine metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire data. The analysis involves tracking the mass isotopologue distributions (MIDs) for uracil and its downstream metabolites.[15] The fractional abundance of each isotopologue is calculated after correcting for the natural abundance of ¹³C in the molecule.[15]

Data Presentation and Interpretation

The primary output of the LC-MS analysis is the mass isotopologue distribution (MID) for each metabolite of interest. This data reveals the extent of label incorporation.

Table 1: Expected Mass Shifts for Key Pyrimidine Metabolites This table summarizes the theoretical mass-to-charge ratios (m/z) for unlabeled and [2-¹³C]Uracil-derived metabolites in negative ionization mode.

| Metabolite | Chemical Formula | Unlabeled [M-H]⁻ (M+0) m/z | ¹³C-Labeled [M-H]⁻ (M+1) m/z | Mass Shift (Δm/z) |

| Uracil | C₄H₄N₂O₂ | 111.0198 | 112.0231 | +1.0033 |

| Dihydrouracil | C₄H₆N₂O₂ | 113.0354 | 114.0388 | +1.0034 |

| UMP | C₉H₁₁N₂O₉P | 321.0129 | 322.0162 | +1.0033 |

| UTP | C₉H₁₃N₂O₁₅P₃ | 480.9456 | 481.9489 | +1.0033 |

| CTP | C₉H₁₄N₃O₁₄P₃ | 481.9616 | 482.9649 | +1.0033 |

Applications in Research and Drug Development

The use of [2-¹³C]Uracil provides powerful insights into cellular physiology and pharmacology.

-

Quantifying Salvage vs. De Novo Synthesis: By combining [2-¹³C]Uracil tracing with tracers for the de novo pathway (e.g., [¹³C]Aspartate or [¹³C]Glutamine), researchers can precisely determine the relative contributions of each pathway to the total pyrimidine nucleotide pool.[16] This is crucial for understanding the metabolic reprogramming that is a hallmark of cancer.[1]

-

Pharmacodynamic Biomarker for DPD Inhibitors: DPD is the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (5-FU).[3] DPD deficiency leads to severe, life-threatening toxicity from standard 5-FU doses.[17] [2-¹³C]Uracil can be used as a probe to measure DPD activity in vivo.[3][18] In DPD-deficient patients, the catabolism of the tracer is impaired, leading to reduced [¹³C]O₂ exhalation, which can be measured with a simple breath test.[13]

-

Assessing Cancer Metabolism: Many cancer cells exhibit altered pyrimidine metabolism to fuel rapid proliferation.[6] Tracing with [2-¹³C]Uracil can reveal dependencies on the salvage pathway, potentially identifying novel therapeutic targets like UPRT.[6]

Conclusion

[2-¹³C]Uracil is a versatile and powerful tool for the in-depth investigation of pyrimidine metabolism. Its strategic design allows for the simultaneous interrogation of both anabolic and catabolic pathways. By employing the robust experimental and analytical frameworks detailed in this guide, researchers in academia and the pharmaceutical industry can elucidate complex metabolic networks, identify pharmacodynamic biomarkers for targeted therapies, and ultimately accelerate the development of novel treatments for diseases with metabolic dysregulation at their core.

References

-

Kim, S. A previously undescribed pathway for pyrimidine catabolism. PNAS. [Link]

-

PubChem. uracil degradation | Pathway. National Center for Biotechnology Information. [Link]

-

Kohnken, R., et al. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [Link]

-

The Science Notes. Salvage Pathway: Purine and Pyrimidine Nucleotide Synthesis. (2023-05-01). [Link]

-

Medicosis Perfectionalis. Pyrimidine Salvage pathway = Pyrimidine Nucleotides synthesis pathway = Nucleotide synthesis. YouTube. (2023-08-21). [Link]

-

Cornelius, N., et al. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology. [Link]

-

Semantic Scholar. uracil catabolic process. [Link]

-

ResearchGate. Fig. 1. Catabolic pathway for metabolism of uracil (X=H), thymine (X=CH...). [Link]

-

Ito, S., et al. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. National Center for Biotechnology Information. [Link]

-

Strong, J. M., et al. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry. (1983-07-15). [Link]

-

Metallo, C. M., et al. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. National Center for Biotechnology Information. [Link]

-

Tu, H., et al. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies. National Center for Biotechnology Information. (2024-05-31). [Link]

-

Metallo, C. M., et al. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]

-

Ito, S., et al. Physiologically Based Pharmacokinetic Modelling of the Three-Step Metabolism of Pyrimidine Using C-uracil as an in Vivo Probe. PubMed. [Link]

-

Sherry, A. D., et al. 13C MRS and LC–MS Flux Analysis of Tumor Intermediary Metabolism. National Center for Biotechnology Information. (2016-06-15). [Link]

-

Abad-Santos, F., et al. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. Cancer Chemotherapy and Pharmacology. [Link]

-

Edison, A. S., et al. An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science. [Link]

-

Guangxing Chemical. Applications of Uracil in Pharmaceutical Research. (2025-10-09). [Link]

-

ResearchGate. (13)C Tracer Studies of Metabolism in Mouse Tumor Xenografts. (2025-08-06). [Link]

-

Roci, I., et al. Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. YouTube. (2022-09-28). [Link]

-

ResearchGate. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using C-13-uracil as an in vivo probe. (2025-08-10). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Uracil in Pharmaceutical Synthesis and Drug Development. [Link]

-

Crown, S. B., et al. A roadmap for interpreting 13C metabolite labeling patterns from cells. National Center for Biotechnology Information. [Link]

-

van Staveren, M. C., et al. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency. National Center for Biotechnology Information. [Link]

-

Porter, D. J., et al. Dihydropyrimidine Dehydrogenase. Kinetic Mechanism for Reduction of Uracil by NADPH. The Journal of Biological Chemistry. (1993-09-15). [Link]

-

The Open Dentistry Journal. Uracil Biomarker for Pyrimidine Metabolism in OSCC: Leveraging AI and Machine Learning for Improved Diagnosis. [Link]

Sources

- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy | MDPI [mdpi.com]

- 5. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 6. Uracil Biomarker for Pyrimidine Metabolism in OSCC: Leveraging AI and Machine Learning for Improved Diagnosis [opendentistryjournal.com]

- 7. thesciencenotes.com [thesciencenotes.com]

- 8. youtube.com [youtube.com]

- 9. Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uracil degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of orally administered uracil in healthy volunteers and in DPD-deficient patients, a possible tool for screening of DPD deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using C-uracil as an in vivo probe - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling Pyrimidine Metabolism: An In-depth Technical Guide to Uracil-¹³C,2 as an Isotopic Tracer

For the dedicated researcher, scientist, and drug development professional, understanding the intricate dance of cellular metabolism is paramount to innovation. This guide provides a deep dive into the application of Uracil-¹³C,2, a powerful isotopic tracer, for elucidating the dynamics of pyrimidine nucleotide metabolism. We move beyond simplistic protocols to offer a comprehensive understanding of the "why" behind the "how," ensuring your experimental designs are not only robust but also insightful.

The Principle of Isotopic Tracing with Uracil-¹³C,2

Stable isotope tracing is a cornerstone of metabolic research, allowing for the dynamic tracking of atoms through complex biochemical networks.[1] By introducing a substrate enriched with a stable isotope, such as Carbon-13 (¹³C), we can follow its incorporation into downstream metabolites. Uracil, a key pyrimidine nucleobase, serves as a gateway to understanding both the de novo synthesis and the salvage pathways of nucleotide metabolism.

Uracil-¹³C,2, specifically labeled at the C2 position, is an invaluable tool for several reasons:

-

Direct Interrogation of Pyrimidine Pathways: Unlike broadly applicable tracers like ¹³C-glucose or ¹³C-glutamine which feed into multiple pathways, Uracil-¹³C,2 provides a more focused lens on pyrimidine metabolism.[2][3] This specificity is crucial when investigating drugs that target these pathways or when studying diseases characterized by altered nucleotide synthesis.

-

Distinct Mass Shift: The incorporation of ¹³C results in a predictable mass shift in downstream metabolites, which can be readily detected and quantified using mass spectrometry (MS).[4]

-

NMR Spectroscopy Compatibility: The ¹³C nucleus is NMR-active, enabling the study of the structure and dynamics of newly synthesized RNA and DNA containing the labeled uracil.[5][6]

The choice of Uracil-¹³C,2 over other labeled pyrimidines or general metabolic tracers is therefore a strategic one, driven by the specific research question at hand. For instance, to specifically probe the activity of the pyrimidine salvage pathway, Uracil-¹³C,2 is a more direct and less convoluted tracer than uniformly labeled glucose.

Core Applications of Uracil-¹³C,2 in Research and Development

The utility of Uracil-¹³C,2 extends across various domains of biomedical research and drug development.

Metabolic Flux Analysis (MFA) of Pyrimidine Pathways

¹³C-MFA is a powerful technique to quantify the rates of metabolic reactions.[3][7][8] By measuring the rate of ¹³C incorporation from Uracil-¹³C,2 into uracil nucleotides and other downstream metabolites, researchers can calculate the flux through both the de novo and salvage pathways. This is particularly relevant in cancer biology, where many cell types exhibit a profound reliance on specific nucleotide synthesis routes.[3][7][8]

Elucidating Drug Mechanism of Action

Many chemotherapeutic agents target nucleotide metabolism.[9] Uracil-¹³C,2 can be employed to:

-

Validate Target Engagement: For a drug designed to inhibit an enzyme in the pyrimidine salvage pathway, a successful outcome would be a reduction in the incorporation of ¹³C from labeled uracil into the nucleotide pool.

-

Identify Resistance Mechanisms: If cancer cells develop resistance to a drug that blocks de novo pyrimidine synthesis, they may upregulate the salvage pathway. This can be directly observed by an increased flux of ¹³C from Uracil-¹³C,2 into nucleotides.[10]

Probing Nucleotide Pool Dynamics and Nucleic Acid Synthesis

The rate of incorporation of ¹³C from Uracil-¹³C,2 into RNA and DNA provides a direct measure of the rate of nucleic acid synthesis. This is a critical parameter in studies of cell proliferation, viral replication, and the effects of drugs that interfere with these processes.

A Case Study: The [2-¹³C]Uracil Breath Test for DPD Deficiency

A well-established clinical application of Uracil-¹³C,2 is the uracil breath test (UraBT) to identify patients with dihydropyrimidine dehydrogenase (DPD) deficiency.[11][12] DPD is the rate-limiting enzyme in uracil catabolism, and its deficiency can lead to severe toxicity from fluoropyrimidine chemotherapies like 5-fluorouracil (5-FU).[13][14] In the UraBT, oral administration of [2-¹³C]uracil is followed by the measurement of ¹³CO₂ in the exhaled breath.[11][12] The C2 carbon of uracil is released as CO₂ during its catabolism.[13] Patients with DPD deficiency will have a significantly lower rate of ¹³CO₂ exhalation, allowing for dose adjustments or alternative therapies to prevent life-threatening side effects.[11][12]

Experimental Workflow: From Cell Culture to Data Analysis

A successful Uracil-¹³C,2 tracing experiment requires meticulous attention to detail at every stage.

Experimental Design and Rationale

The design of your experiment will be dictated by your research question. Key considerations include:

-

Cell Line Selection: Choose a cell line with well-characterized pyrimidine metabolism relevant to your area of study.

-

Tracer Concentration and Labeling Duration: The concentration of Uracil-¹³C,2 and the duration of the labeling period are critical. A time-course experiment is highly recommended to determine the time required to reach isotopic steady state, where the isotopic enrichment of metabolites becomes constant.[15]

-

Control Groups: Appropriate controls are essential for data interpretation. These should include cells grown in the absence of the tracer (unlabeled control) and potentially cells treated with a known inhibitor of the pathway of interest.

Step-by-Step Protocol for Cell-Based Labeling

This protocol provides a general framework for a Uracil-¹³C,2 labeling experiment in adherent mammalian cells.

-

Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency (typically 60-80%).

-

Media Preparation: Prepare culture medium containing Uracil-¹³C,2 at the desired concentration. Ensure the medium is otherwise identical to the standard culture medium.

-

Tracer Introduction: Remove the standard culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed Uracil-¹³C,2-containing medium to the cells.

-

Incubation: Incubate the cells for the predetermined labeling period.

-

Metabolite Extraction:

-

Aspirate the labeling medium.

-

Quickly wash the cells with ice-cold PBS to halt metabolic activity.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the metabolites.

-

-

Nucleic Acid Extraction (Optional): If analyzing RNA/DNA, use a standard nucleic acid extraction kit on a parallel set of labeled cells.

Sample Preparation for Analysis

For Mass Spectrometry:

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried metabolites in a solvent compatible with your LC-MS system (e.g., 50% acetonitrile with 0.1% formic acid).[4]

-

For nucleic acid analysis, hydrolyze the extracted RNA/DNA to individual nucleobases or nucleosides.

For NMR Spectroscopy:

-

Dissolve the dried metabolite extract or purified nucleic acids in a suitable deuterated solvent (e.g., D₂O).

-

Filter the sample to remove any particulate matter.

-

Transfer the sample to a high-quality NMR tube.

Data Acquisition and Analysis

Mass Spectrometry:

-

Instrumentation: Utilize a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS) for optimal separation and detection of metabolites.[4][16]

-

Data Analysis:

-

Identify the mass-to-charge ratio (m/z) of unlabeled uracil and its downstream metabolites.

-

Look for the corresponding peaks with the expected mass shift due to ¹³C incorporation.

-

Quantify the peak areas of the labeled and unlabeled species to determine the percentage of ¹³C enrichment.

-

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer is required for sensitive detection of ¹³C signals.

-

Data Analysis:

-

Acquire ¹³C NMR spectra.

-

Assign the resonances corresponding to the C2 position of uracil and its metabolites.

-

The intensity of the ¹³C signal relative to a known standard can be used to quantify the level of incorporation.

-

Visualizing the Metabolic Journey of Uracil-¹³C,2

To better understand the flow of the ¹³C label from Uracil-¹³C,2, we can visualize the key metabolic pathways.

Uracil Salvage and Catabolism

Caption: Metabolic fate of Uracil-2-¹³C via salvage and catabolic pathways.

Integration with De Novo Pyrimidine Synthesis

Caption: Convergence of de novo and salvage pathways on the UMP pool.

Quantitative Data Summary

The following table provides hypothetical data from a Uracil-¹³C,2 tracing experiment to illustrate the type of quantitative information that can be obtained.

| Metabolite | Unlabeled (M+0) Peak Area | Labeled (M+1) Peak Area | % ¹³C Enrichment |

| Uracil | 1.0 x 10⁶ | 9.0 x 10⁶ | 90% |

| Uridine Monophosphate (UMP) | 5.0 x 10⁵ | 2.5 x 10⁵ | 33% |

| Uridine Triphosphate (UTP) | 4.0 x 10⁵ | 1.8 x 10⁵ | 31% |

| Cytidine Triphosphate (CTP) | 6.0 x 10⁵ | 1.5 x 10⁵ | 20% |

Troubleshooting and Best Practices

-

Low ¹³C Incorporation: This can be due to several factors, including a low rate of uracil uptake by the cells, a dominant de novo synthesis pathway, or rapid degradation of the tracer. Consider increasing the tracer concentration or the labeling time.

-

Contamination: Ensure all reagents and labware are sterile to prevent bacterial or fungal contamination, which can alter metabolic profiles.

-

Data Interpretation: Be mindful of the potential for isotopic scrambling and the contribution of unlabeled pools from the cell culture medium.

Conclusion: A Precision Tool for Metabolic Discovery

Uracil-¹³C,2 is a highly specific and powerful isotopic tracer that provides unparalleled insight into the dynamics of pyrimidine metabolism. Its applications in metabolic flux analysis, drug discovery, and clinical diagnostics underscore its importance in the modern research landscape. By understanding the principles behind its use and adhering to rigorous experimental design and execution, researchers can unlock a wealth of information about this fundamental aspect of cellular life.

References

-

Manlove, A. H., et al. (2018). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 84(14), e00680-18. [Link]

-

Phenomenex. (n.d.). Fast Method for Uracil and Metabolites from Serum by LC-MS/MS. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Cell Press. (n.d.). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. [Link]

-

Oldfield, E. (1997). 13C Chemical Shifts and the Determination of DNA and RNA Structure. Journal of the American Chemical Society, 119(12), 2963-2964. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50, 19. [Link]

-

Jacome, M. F., et al. (2015). [U-13 C] glucose tracing shows differences in metabolite contribution to the TCA cycle and decreased de novo nucleoside phosphate synthesis upon PD-L1 inhibition. ResearchGate. [Link]

-

A, A. D., et al. (2017). LC-MS/MS parameters used for 13 C and 15 N labeling experiments. ResearchGate. [Link]

-

Giavalisco, P., et al. (2011). 13C Isotope-Labeled Metabolomes Allowing for Improved Compound Annotation and Relative Quantification in Liquid Chromatography-Mass Spectrometry-based Metabolomic Research. ResearchGate. [Link]

-

Neumann, E. K., et al. (2019). Proposing a validation scheme for 13C metabolite tracer studies in high-resolution mass spectrometry. Analytical and Bioanalytical Chemistry, 411(16), 3747-3758. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. ResearchGate. [Link]

-

Dayie, K. T., et al. (2011). Selective 13C labeling of nucleotides for large RNA NMR spectroscopy using an E. coli strain disabled in the TCA cycle. Nucleic Acids Research, 39(13), e89. [Link]

-

S. K. K., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7015-7025. [Link]

-

Bifulco, G., et al. (2025). 13 C NMR spectra for eight nucleic acid bases: purine, adenine,.... ResearchGate. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of nucleic acids. [Link]

-

Hirao, Y., et al. (2005). Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe. British Journal of Clinical Pharmacology, 60(4), 384-394. [Link]

-

Strong, J. M., et al. (1983). A 13C tracer method for quantitating de novo pyrimidine biosynthesis in vitro and in vivo. Analytical Biochemistry, 132(2), 243-253. [Link]

-

Ahn, C. S., & Metallo, C. M. (2015). A roadmap for interpreting 13C metabolite labeling patterns from cells. Experimental & Molecular Medicine, 47(3), e145. [Link]

-

Mattison, L. K., et al. (2006). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research, 12(2), 549-555. [Link]

-

Ciccolini, J., et al. (2013). (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients. Cancer Chemotherapy and Pharmacology, 72(6), 1273-1282. [Link]

-

Blotière, M., et al. (2022). Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. Cancers, 14(4), 1039. [Link]

-

Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 50(4), 1-13. [Link]

-

Edison, A. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 559. [Link]

-

Stasolla, C., et al. (2003). Pyrimidine salvage and related pathways in plants. Enzymes shown are:.... ResearchGate. [Link]

-

Agris, P. F., et al. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 8(3), 567-579. [Link]

-

L, D. A., et al. (2024). Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. Analytical Chemistry. [Link]

-

El-Damasy, A. K., et al. (2023). Discovery of New Uracil and Thiouracil Derivatives as Potential HDAC Inhibitors. Molecules, 28(14), 5328. [Link]

-

Koch, K., et al. (2024). 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. Alfred Wegener Institute, Helmholtz Centre for Polar and Marine Research. [Link]

-

S. K. K., et al. (2017). Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR. Nucleic Acids Research, 45(12), 7015-7025. [Link]

-

Ramesh, D., et al. (2020). Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders. European Journal of Medicinal Chemistry, 207, 112801. [Link]

-

W, J. G., et al. (2017). Pharmacologically directed strategies in academic anticancer drug discovery based on the European NCI compounds initiative. Oncotarget, 8(24), 39869-39886. [Link]

-

Fan, T. W., et al. (2011). Altered regulation of metabolic pathways in human lung cancer discerned by 13C stable isotope-resolved metabolomics (SIRM). Molecular Cancer, 10, 41. [Link]

-

Wikipedia. (n.d.). Circulating tumor DNA. [Link]

-

Wikipedia. (n.d.). DNA. [Link]

-

Innocenti, F., et al. (2026). Ending the Controversy Around Pretreatment Dihydropyrimidine Dehydrogenase (DPD/DPYD) Testing Heightens the Controversy Over Appropriate Fluoropyrimidine Dosing. Journal of Clinical Oncology. [Link]

-

Wikipedia. (n.d.). Caenorhabditis elegans. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]

- 5. researchgate.net [researchgate.net]

- 6. Nuclear magnetic resonance spectroscopy of nucleic acids - Wikipedia [en.wikipedia.org]

- 7. A guide to 13C metabolic flux analysis for the cancer biologist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. isotope.com [isotope.com]

- 9. Therapeutic potential of uracil and its derivatives in countering pathogenic and physiological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Physiologically based pharmacokinetic modelling of the three-step metabolism of pyrimidine using 13C-uracil as an in vivo probe - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

Applications of Uracil C-13, 2- in metabolic research

An In-Depth Technical Guide to the Applications of ¹³C-Labeled Uracil in Metabolic Research

Authored by a Senior Application Scientist

Abstract

Stable isotope tracing has become an indispensable tool for quantitatively interrogating the complexities of cellular metabolism.[1][2] Among the array of available tracers, ¹³C-labeled uracil offers a unique and powerful lens through which to examine the dynamics of nucleotide metabolism, RNA biosynthesis, and their intersection with central carbon metabolism. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core applications of ¹³C-labeled uracil, grounded in mechanistic principles and field-proven methodologies. We will move beyond simple protocols to explore the causal logic behind experimental design, ensuring a robust and insightful application of this versatile metabolic tracer.

The Rationale for ¹³C-Labeled Uracil in Metabolic Tracing

Metabolic flux analysis (MFA) aims to measure the rate of metabolite conversion through biochemical pathways, providing a dynamic snapshot of cellular activity that static metabolomic measurements cannot capture.[1][3] The introduction of a substrate labeled with a stable isotope, such as Carbon-13 (¹³C), allows for the tracking of atoms as they are incorporated into downstream metabolites.[4][5] The resulting mass shifts are detected by mass spectrometry (MS) or nuclear magnetic resonance (NMR), revealing the activity of specific metabolic routes.[2][6]

While ¹³C-glucose and ¹³C-glutamine are workhorse tracers for central carbon metabolism, ¹³C-uracil provides a more direct and less confounded probe for pyrimidine nucleotide metabolism for several key reasons:

-

Direct Entry into Nucleotide Pools: Exogenously supplied uracil is readily taken up by most cells and directly enters the pyrimidine salvage pathway, providing a specific starting point for tracing.[7][8] This contrasts with tracers like glucose, where the ¹³C label must traverse multiple, often highly branched, pathways before being incorporated into the ribose or pyrimidine ring of nucleotides.[9]

-

Dissecting De Novo vs. Salvage Pathways: The cellular pool of pyrimidine nucleotides is maintained by two distinct pathways: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors (bicarbonate, aspartate, glutamine), and the energy-saving salvage pathway, which recycles pre-existing nucleobases like uracil.[10][11] By providing ¹³C-uracil, researchers can precisely quantify the contribution of the salvage pathway relative to de novo synthesis, a critical parameter in cancer biology and drug development.

-

Probing RNA Dynamics: Uracil is a unique component of RNA. Using ¹³C-uracil in pulse-chase experiments enables the direct measurement of the synthesis and decay rates of the transcriptome, offering critical insights into gene expression regulation that cannot be obtained from static mRNA abundance measurements.[12][13]

-

Specific Labeling for Targeted Analysis: The specific position of the ¹³C label within the uracil molecule can be chosen to probe distinct metabolic fates. For instance, [2-¹³C]-Uracil is particularly useful for studying pyrimidine catabolism, as the C2 carbon is released as ¹³CO₂ in the final degradation step, a process utilized in the [2-¹³C]uracil breath test to assess dihydropyrimidine dehydrogenase (DPD) activity.[14][15]

Core Applications & Methodological Deep Dive

Quantifying RNA Biosynthesis and Decay

Expertise & Causality: The steady-state level of any given mRNA is a function of its synthesis rate and its decay rate. Standard transcriptomic analyses (e.g., RNA-seq) measure this steady-state level but cannot distinguish between a highly transcribed but unstable message and a weakly transcribed but highly stable one. Metabolic labeling with ¹³C-uracil resolves this ambiguity. By introducing the labeled precursor for a defined period (a "pulse") and then switching back to unlabeled media (a "chase"), one can track the appearance of newly synthesized (heavy) RNA and the disappearance of that labeled pool over time.[13]

Experimental Protocol: Pulse-Chase Labeling for RNA Decay Analysis

-

Cell Culture: Plate mammalian cells to achieve ~70-80% confluency on the day of the experiment. Ensure replicate plates for each time point.

-

Pulse Phase: Remove standard growth medium and replace it with a medium of identical composition but containing ¹³C-labeled Uracil (e.g., [2,4-¹³C₂]-Uracil) at a concentration of 100-200 µM. Incubate for a duration sufficient to achieve significant labeling of the RNA pool (typically 12-24 hours, determined empirically).

-

Chase Phase: After the pulse, rapidly wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove all traces of the labeled medium.

-

Initiate Chase: Add fresh, pre-warmed standard growth medium containing a high concentration of unlabeled uracil (~10-fold excess, e.g., 1-2 mM) to prevent the re-incorporation of any residual ¹³C-uracil. This is Time Point 0.

-

Time Course Collection: Harvest cells at designated time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours).

-

RNA Extraction: Immediately lyse cells and extract total RNA using a validated method (e.g., Trizol or column-based kits).

-

Analysis by LC-MS/MS:

-

Digest total RNA to constituent ribonucleosides (A, G, C, U) using a nuclease cocktail (e.g., nuclease P1 and alkaline phosphatase).

-

Analyze the resulting nucleosides via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Monitor the transition for both unlabeled uridine (M+0) and ¹³C-labeled uridine (e.g., M+2 for a di-labeled uracil).

-

-

Data Interpretation: Calculate the fraction of labeled uridine remaining at each time point. The decay rate (k) can be determined by fitting the data to a one-phase exponential decay model, and the RNA half-life is calculated as t₁/₂ = ln(2)/k.

Mandatory Visualization: Workflow for RNA Decay Analysis

Caption: Workflow for RNA decay measurement using ¹³C-Uracil.

Dissecting De Novo vs. Salvage Nucleotide Synthesis

Expertise & Causality: The balance between de novo and salvage pathways for nucleotide synthesis is often dysregulated in cancer, where rapid proliferation demands a high flux of nucleotide production.[11] Many chemotherapeutic agents, such as 5-fluorouracil, target these pathways.[8] Using ¹³C-uracil allows for a direct measurement of the salvage pathway's activity. When cells are grown in the presence of both ¹³C-uracil and unlabeled precursors for de novo synthesis (glucose, glutamine), the isotopic enrichment in the UMP/UTP pool directly reflects the proportion of nucleotides produced via salvage.

For example, if the UMP pool is 60% labeled (e.g., M+2 from a di-labeled ¹³C-uracil), it indicates that 60% of the UMP was synthesized by salvaging the exogenous uracil, while the remaining 40% was produced de novo. This provides a quantitative phenotype of cellular metabolism that is crucial for understanding drug response and metabolic reprogramming.

Mandatory Visualization: Uracil Metabolic Pathways

Caption: Competition between De Novo and Salvage pathways.

¹³C-Metabolic Flux Analysis (¹³C-MFA)

Expertise & Causality: ¹³C-MFA is the gold standard for quantifying intracellular metabolic fluxes.[2][16] The process involves labeling cells with an isotopic tracer, measuring the isotopic labeling patterns (mass isotopomer distributions) in key metabolites, and using a computational model to deduce the flux values that best explain the observed patterns.[3] While ¹³C-uracil can be the primary tracer, its true power in MFA is often realized when used in parallel with other tracers, like ¹³C-glucose.

For example, ¹³C-glucose will label both the ribose moiety (via the pentose phosphate pathway) and the pyrimidine ring (via anaplerosis and the TCA cycle) of UMP.[9] The resulting complex labeling pattern can be difficult to deconvolute. By performing a parallel experiment with ¹³C-uracil, which specifically labels only the pyrimidine base, researchers can provide the computational model with additional constraints, significantly improving the accuracy and resolution of the calculated fluxes for pyrimidine metabolism.

Data Presentation: Isotopic Enrichment in Nucleotide Precursors

| Metabolite | Tracer | Time (h) | M+0 (%) | M+1 (%) | M+2 (%) | Fractional Enrichment (%) |

| Uridine Monophosphate (UMP) | [2,4-¹³C₂]-Uracil | 24 | 35.2 | 1.8 | 63.0 | 64.8 |

| Uridine Triphosphate (UTP) | [2,4-¹³C₂]-Uracil | 24 | 36.1 | 1.9 | 62.0 | 63.9 |

| Cytidine Triphosphate (CTP) | [2,4-¹³C₂]-Uracil | 24 | 41.5 | 2.1 | 56.4 | 58.5 |

| Uridine Monophosphate (UMP) | [U-¹³C₆]-Glucose | 24 | 22.4 | 5.1 | 18.3 | 77.6 (any label) |

This is example data. Fractional Enrichment for ¹³C-Uracil is calculated from M+2. For ¹³C-Glucose, it includes all labeled isotopologues.

Mandatory Visualization: General Workflow for ¹³C-MFA

Caption: General workflow for a ¹³C-Metabolic Flux Analysis experiment.

Trustworthiness: Self-Validating Protocols

A critical component of any tracer experiment is ensuring isotopic steady state, meaning the ¹³C enrichment in the metabolites of interest is stable over time.[16][17] To validate this, a preliminary time-course experiment is essential. For example, harvest cells at 12, 18, and 24 hours after introducing the ¹³C-uracil. If the isotopic enrichment of UTP is identical at 18 and 24 hours, isotopic steady state has been reached, and the 24-hour time point is valid for steady-state MFA.[16] If enrichment is still changing, a longer incubation is required, or an isotopically non-stationary MFA approach must be used.[3]

Conclusion and Future Outlook

¹³C-labeled uracil is a highly specific and versatile tracer for dissecting the complexities of nucleotide metabolism. Its applications, from quantifying RNA dynamics to resolving the contributions of de novo and salvage pathways, provide critical data for basic research and therapeutic development. As analytical technologies continue to improve in sensitivity and resolution, the ability to combine ¹³C-uracil tracing with other 'omics' data will undoubtedly uncover new layers of metabolic regulation, paving the way for novel diagnostic and therapeutic strategies targeting cellular nucleotide pools.

References

-

Ipata, P. L., & Camici, M. (2000). Uracil salvage pathway in PC12 cells. Neurochemistry international, 37(1), 83–88. [Link]

-

Arsène-Ploetze, F., et al. (2010). Uracil salvage and pyrimidine biosynthetic pathways. ResearchGate. [Link]

-

Hebei Guangxing Chemical Co., Ltd. (n.d.). How Uracil Participates in Nucleotide Synthesis Pathways. Pharma Ingredients. [Link]

-

Martinussen, J., et al. (2010). Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies. Journal of Bacteriology, 192(10), 2546–2554. [Link]

-

Hui, S., et al. (2017). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine, 49(10), e388. [Link]

-

Le, A., et al. (2015). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Metabolites, 5(1), 134–157. [Link]

-

Zhang, Y., et al. (2022). 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. Frontiers in Neuroscience, 16, 968943. [Link]

-

Wiechert, W. (n.d.). Metabolic Flux Analysis with 13C-Labeling Experiments. 13cflux.net. [Link]

-

Clendinen, C. S., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 61. [Link]

-

Cleary, M. D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature Biotechnology, 23(2), 232–237. [Link]

-

van Staveren, W. Z., et al. (2008). The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil. Clinical Cancer Research, 14(15), 4845–4852. [Link]

-

Tumanov, S., & Lane, A. N. (2017). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. Methods in Molecular Biology, 1641, 11–26. [Link]

-

MetwareBio. (n.d.). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]

-

Schweizer, M. P., et al. (1980). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 8(9), 2075–2083. [Link]

-

Hamill, W. D., Jr, et al. (1980). Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1). Nucleic Acids Research, 8(9), 2075–2083. [Link]

-

Takechi, T., et al. (2002). Relationships among plasma [2-(13)C]uracil concentrations, breath (13)CO(2) expiration, and dihydropyrimidine dehydrogenase (DPD) activity in the liver in normal and dpd-deficient dogs. Cancer Chemotherapy and Pharmacology, 50(4), 270–278. [Link]

-

Nainar, S., et al. (2020). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods, 17(3), 311–318. [Link]

-

Munger, J., et al. (2009). A roadmap for interpreting 13C metabolite labeling patterns from cells. PLoS Computational Biology, 5(1), e1000262. [Link]

-

Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports, 28(2), 565–575.e4. [Link]

-

Taiwo, K. M., et al. (2021). Chemo-enzymatic synthesis of 13C- and 19F-labeled uridine-5′-triphosphate for RNA NMR probing. Monatshefte für Chemie - Chemical Monthly, 152, 441-447. [Link]

-

Bueschl, C., et al. (2017). Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics. Analytical Chemistry, 89(13), 7044–7051. [Link]

-

Shimadzu Chemistry & Diagnostics. (n.d.). [13C]-Uracil. shimadzu.fr. [Link]

-

Palanivel, G., et al. (2019). Labeling patterns in uracil and intermediate metabolites starting from ¹³C6-glucose in different conditions. ResearchGate. [Link]

-

Yoon, J. H., & Kwak, M. (2025). RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing. Methods in Molecular Biology, 2816, 123–131. [Link]

-

University of North Texas. (n.d.). 13C-Stable Isotope Labeling. UNT Research. [Link]

-

Agris, P. F., et al. (1980). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 8(3), 567–578. [Link]

-

Bingol, K., et al. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 6, 61. [Link]

-

Burrell, A. L., et al. (2022). Targeted Metabolomic Methods for 13C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Journal of Visualized Experiments, (185). [Link]

Sources

- 1. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]

- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 3. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications - MetwareBio [metwarebio.com]

- 5. 13C-Stable Isotope Labeling | University of North Texas [research.unt.edu]

- 6. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Uracil salvage pathway in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uracil Salvage Pathway in Lactobacillus plantarum: Transcription and Genetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. hbgxchemical.com [hbgxchemical.com]

- 11. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 12. Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. RNA Decay Assay: 5-Ethynyl-Uridine Labeling and Chasing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The uracil breath test in the assessment of dihydropyrimidine dehydrogenase activity: pharmacokinetic relationship between expired 13CO2 and plasma [2-13C]dihydrouracil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Relationships among plasma [2-(13)C]uracil concentrations, breath (13)CO(2) expiration, and dihydropyrimidine dehydrogenase (DPD) activity in the liver in normal and dpd-deficient dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]

Delving into RNA Dynamics: A Technical Guide to ¹³C₂-Uracil Labeling for Synthesis and Decay Studies

For researchers, scientists, and drug development professionals navigating the complexities of RNA metabolism, understanding the precise rates of RNA synthesis and decay is paramount. This guide provides an in-depth exploration of a powerful technique: metabolic labeling with ¹³C₂-Uracil. We will move beyond simple protocols to dissect the underlying principles, experimental design considerations, and data interpretation strategies that are crucial for obtaining robust and meaningful results. This approach offers a quantitative window into the dynamic lifecycle of RNA, a critical aspect of gene expression and a key target for novel therapeutics.[1][2]

The Foundation: Stable Isotope Labeling for RNA Dynamics

The core principle of this technique lies in introducing a non-radioactive, "heavy" version of a natural building block into cells. In this case, ¹³C₂-Uracil, where two carbon atoms in the uracil base are replaced with the heavier carbon-13 isotope, serves as the tracer.[3]

The Metabolic Pathway: From Uracil to RNA

When introduced to cell culture media, ¹³C₂-Uracil is taken up by cells and enters the pyrimidine salvage pathway. Here, it is converted into ¹³C₂-uridine monophosphate (UMP), which is subsequently phosphorylated to ¹³C₂-uridine triphosphate (UTP). This labeled UTP then competes with endogenous, unlabeled UTP for incorporation into newly synthesized RNA by RNA polymerases.

Caption: Metabolic incorporation of ¹³C₂-Uracil into RNA.

By measuring the ratio of labeled to unlabeled uracil in the RNA population over time, we can directly calculate the rates of RNA synthesis and decay. This method avoids the use of transcriptional inhibitors, which can have confounding off-target effects on cellular physiology.[4]

Experimental Design: Key Considerations for Success

A well-designed experiment is the bedrock of reliable data. The following factors must be carefully considered to ensure the integrity of your ¹³C₂-Uracil labeling study.

Cell Culture and Labeling Conditions

-

Choice of Media: It is crucial to use a uracil-free medium to maximize the incorporation of the labeled precursor. Supplementing this medium with a known concentration of ¹³C₂-Uracil allows for precise control over the labeling process.

-

Labeling Duration (Pulse): The duration of the "pulse" with ¹³C₂-Uracil is a critical parameter.

-

Short pulses (e.g., 1-4 hours): Primarily measure the rate of RNA synthesis.

-

Longer pulses (e.g., 8-24 hours): Allow for the accumulation of labeled RNA, enabling the subsequent measurement of decay rates.

-

-

Chase Period: To measure RNA decay, the ¹³C₂-Uracil-containing medium is replaced with a medium containing a high concentration of unlabeled uracil. This "chase" prevents further incorporation of the labeled precursor, allowing for the tracking of the disappearance of the ¹³C₂-labeled RNA population over time.

Controls for a Self-Validating System

-

Unlabeled Control (t=0): A sample of cells harvested immediately before the addition of ¹³C₂-Uracil is essential to establish the natural abundance of ¹³C and to serve as a baseline for all subsequent measurements.

-

Time-Course Sampling: Collecting samples at multiple time points during both the pulse and chase phases is critical for accurately modeling the kinetics of RNA synthesis and decay.

-

Biological Replicates: Performing a minimum of three biological replicates for each condition and time point is necessary to ensure the statistical significance of the results.

Step-by-Step Methodology: From Labeling to Analysis

The following protocol outlines the key steps for a typical ¹³C₂-Uracil labeling experiment in cultured mammalian cells.

Cell Culture and Metabolic Labeling

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.

-

Medium Exchange: Prior to labeling, wash the cells with phosphate-buffered saline (PBS) and replace the standard growth medium with pre-warmed, uracil-free medium.

-

Pulse: Add ¹³C₂-Uracil to the desired final concentration (typically 10-100 µM).

-

Time-Point Collection (Pulse): At each designated time point, harvest a subset of the cells.

-

Chase: For decay measurements, remove the labeling medium, wash the cells with PBS, and add pre-warmed medium containing a high concentration of unlabeled uracil (e.g., 1-10 mM).

-

Time-Point Collection (Chase): Harvest cells at various time points during the chase period.

-

Cell Lysis and RNA Extraction: Immediately lyse the harvested cells and extract total RNA using a robust method such as a Trizol-based protocol or a column-based kit.[5] Ensure that all steps are performed under RNase-free conditions.

RNA Hydrolysis and Nucleoside Preparation

-

RNA Quantification and Quality Control: Accurately quantify the extracted RNA and assess its integrity using methods like gel electrophoresis or a Bioanalyzer.

-

Enzymatic Digestion: Digest the total RNA to its constituent nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

-

Sample Cleanup: Purify the resulting nucleoside mixture, for example, by solid-phase extraction, to remove proteins and other contaminants that could interfere with downstream analysis.

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the analytical workhorse for this technique.[6][7][8]

-

Chromatographic Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

-

Mass Spectrometric Detection: Analyze the eluted nucleosides using a triple quadrupole or high-resolution mass spectrometer operating in multiple reaction monitoring (MRM) or selected ion monitoring (SIM) mode.

-

Unlabeled Uridine (¹²C): Monitor the transition specific to the natural isotope.

-

Labeled Uridine (¹³C₂): Monitor the transition corresponding to the heavy isotope-labeled uridine.

-

-

Data Acquisition: Acquire data for each sample, ensuring sufficient signal intensity for accurate quantification.

Caption: Experimental workflow for ¹³C₂-Uracil labeling.

Data Analysis and Interpretation: Unveiling RNA Kinetics

The raw data from the LC-MS/MS analysis consists of peak areas for the labeled and unlabeled uridine. These values are used to calculate the fraction of new RNA and model the kinetics of synthesis and decay.

Calculating the Fraction of New RNA

The fraction of newly synthesized RNA (F_new) at a given time point is calculated as:

F_new = (Area of ¹³C₂-Uridine) / (Area of ¹³C₂-Uridine + Area of ¹²C-Uridine)

Modeling RNA Synthesis and Decay

The rates of RNA synthesis (k_s) and decay (k_d) can be determined by fitting the time-course data to mathematical models.

-

Synthesis (Pulse): The fraction of new RNA during the pulse phase can be modeled using a one-phase association equation. The initial slope of this curve is proportional to the synthesis rate.

-

Decay (Chase): The decline in the fraction of labeled RNA during the chase phase is typically modeled using a one-phase decay equation, from which the decay rate constant (and thus the RNA half-life) can be derived.

Half-life (t₁/₂) = ln(2) / k_d

Data Presentation

Quantitative data should be summarized in a clear and concise format to facilitate comparison between different experimental conditions.

| Condition | RNA Synthesis Rate (k_s) | RNA Decay Rate (k_d) | RNA Half-life (t₁/₂) |

| Control | Value ± SD | Value ± SD | Value ± SD |

| Treatment X | Value ± SD | Value ± SD | Value ± SD |

| Treatment Y | Value ± SD | Value ± SD | Value ± SD |

Applications in Research and Drug Development

The ability to precisely quantify RNA synthesis and decay rates has significant implications across various fields.

-

Basic Research: Elucidating the fundamental mechanisms of gene expression regulation, including the impact of transcription factors, RNA-binding proteins, and non-coding RNAs on RNA metabolism.

-

Drug Discovery and Development:

-

Target Validation: Determining whether a drug candidate that targets a specific pathway involved in RNA metabolism has the intended effect on RNA synthesis or decay.[1]

-

Mechanism of Action Studies: Delineating how a compound exerts its therapeutic effect by measuring its impact on the lifecycle of specific RNA molecules.

-

Pharmacodynamics: Assessing the dose-dependent and time-course effects of a drug on RNA dynamics in cellular or animal models.

-

-

Epitranscriptomics: Investigating the influence of RNA modifications on the stability and turnover of RNA molecules.[1]

Conclusion: A Powerful Tool for a Dynamic System

Metabolic labeling with ¹³C₂-Uracil provides a robust and quantitative method for dissecting the complexities of RNA synthesis and decay. By moving beyond static measurements of RNA abundance, this technique offers a deeper understanding of the dynamic regulation of gene expression. The insights gained from these studies are invaluable for advancing our knowledge of fundamental biology and for the development of novel therapeutic strategies that target RNA metabolism.

References

-

Gameiro, P. A., et al. (2021). Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling. Journal of Biological Chemistry, 297(5), 101294. [Link]

-

Kellner, S., & Helm, M. (2014). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Molecules, 19(9), 14336-14357. [Link]

-

Yousif, M., et al. (2019). Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing. Applied and Environmental Microbiology, 85(15), e00678-19. [Link]

-

SILANTES GmbH. (2023). Applications of Stable Isotope-Labeled Molecules. [Link]

-

Helm, M., & Motorin, Y. (2017). Benefits of Stable Isotope Labeling in RNA Analysis. Genes, 8(1), 32. [Link]

-

Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. Nature Biotechnology, 29(5), 436-442. [Link]

-

Duffy, E. E., et al. (2015). An optimized chemical-genetic method for cell-specific metabolic labeling of RNA. Nature Methods, 12(2), 147-153. [Link]

-

Cleary, M. D., et al. (2005). Biosynthetic labeling of RNA with uracil phosphoribosyltransferase allows cell-specific microarray analysis of mRNA synthesis and decay. Nature Biotechnology, 23(2), 232-237. [Link]

-

Dölken, L. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Current Protocols in Molecular Biology, Chapter 4, Unit 4.22. [Link]

-

Agris, P. F., et al. (1975). Transfer RNA structure by carbon NMR: C2 of adenine, uracil and cytosine. Nucleic Acids Research, 2(6), 881-891. [Link]

Sources

- 1. Applications of Stable Isotope-Labeled Molecules | Silantes [silantes.com]

- 2. Benefits of stable isotope labeling in RNA analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]

Principle of the Uracil C-13, 2- breath test for DPD deficiency

An In-Depth Technical Guide to the Principle of the ¹³C-Uracil Breath Test for Dihydropyrimidine Dehydrogenase (DPD) Deficiency

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the 2-¹³C-uracil breath test (UraBT), a non-invasive phenotypic assay for determining dihydropyrimidine dehydrogenase (DPD) enzyme activity. DPD deficiency is a critical pharmacogenetic syndrome that can lead to severe or fatal toxicity in patients receiving fluoropyrimidine-based chemotherapy, such as 5-fluorouracil (5-FU) and its prodrugs (e.g., capecitabine).[1][2][3] This document elucidates the core biochemical principles of the UraBT, details a robust experimental protocol, explains the analytical methodologies for data acquisition, and discusses the interpretation of results for clinical decision-making. Designed for researchers, clinicians, and drug development professionals, this guide synthesizes field-proven insights with established scientific literature to present the UraBT as a self-validating system for identifying at-risk patients before the initiation of therapy.

The Clinical Imperative for DPD Deficiency Screening

Fluoropyrimidines, including 5-fluorouracil (5-FU), are cornerstone chemotherapeutic agents used in the treatment of various solid tumors, particularly colorectal, breast, and pancreatic cancers.[1] The clinical utility of these drugs is hampered by a high incidence of severe, life-threatening toxicity, affecting up to 30% of patients.[4] A significant portion of these adverse events, estimated between 36% and 61%, is attributable to a deficiency in the enzyme dihydropyrimidine dehydrogenase (DPD).[4][5]

DPD, encoded by the DPYD gene, is the rate-limiting enzyme in the catabolism of pyrimidines, including uracil and thymine.[6][7] Crucially, it is also responsible for metabolizing over 80% of an administered 5-FU dose into inactive compounds.[8] In individuals with partial or complete DPD deficiency, this metabolic clearance is impaired, leading to prolonged exposure to high concentrations of the active drug and a substantially increased risk of severe toxicities such as mucositis, diarrhea, myelosuppression, and hand-foot syndrome.[2][9]